molecular formula C7H16N2OS B1360834 4-Thiomorpholine propylamin-1-oxide CAS No. 1017791-78-4

4-Thiomorpholine propylamin-1-oxide

Cat. No.: B1360834
CAS No.: 1017791-78-4
M. Wt: 176.28 g/mol
InChI Key: JDEQEZYEHBLSNM-UHFFFAOYSA-N
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Description

4-Thiomorpholine propylamin-1-oxide is an organic compound that features a thiazinanone ring with an aminopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholine propylamin-1-oxide typically involves the reaction of a thiazinanone precursor with 3-aminopropylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholine propylamin-1-oxide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-Thiomorpholine propylamin-1-oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Thiomorpholine propylamin-1-oxide involves its interaction with specific molecular targets and pathways. The aminopropyl group allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The thiazinanone ring may also play a role in stabilizing these interactions and enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Thiomorpholine propylamin-1-oxide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the thiazinanone ring and the aminopropyl group. This structure imparts distinct chemical and physical properties, making it particularly valuable for specific applications in research and industry.

Biological Activity

4-Thiomorpholine propylamin-1-oxide, also known as 4-(3-Aminopropyl)thiomorpholine-1,1-dioxide, is a sulfur-containing heterocyclic compound with significant biological activity. Its molecular formula is C₇H₁₆N₂O₂S, and it has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry.

This compound features a thiomorpholine ring, characterized by one sulfur atom and five carbon atoms. It has a melting point of approximately 31 °C and a boiling point around 190 °C at reduced pressure, with a density of about 1.188 g/cm³.

Antiviral Properties

Research indicates that this compound may act as an inhibitor in HIV maturation processes. Its structural characteristics allow it to interact with viral proteins and cellular receptors, suggesting a potential role in antiviral therapies.

Antimicrobial and Anticancer Activity

Similar compounds have shown promise in antimicrobial and anticancer activities. For instance, derivatives of thiomorpholine have been studied for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for some related compounds were reported as low as 10.1 µM for A549 cells . This indicates that this compound may possess significant biological properties worthy of further investigation.

The mechanism of action of this compound involves its ability to form hydrogen bonds and other interactions with biological molecules due to its aminopropyl group. The thiazinanone ring may stabilize these interactions, enhancing the compound's overall biological activity.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of compounds related to this compound:

Compound NameMolecular FormulaNotable CharacteristicsBiological Activity
ThiomorpholineC₄H₉NOSBasic structure without alkyl substitutionLimited activity
N-AcetylthiomorpholineC₅H₉NOSAcetylated derivativeModerate activity
4-MethylthiomorpholineC₅H₁₁NOSMethyl substitution at the 4-positionStudied for activity
4-(3-Aminopropyl)thiomorpholineC₇H₁₆N₂OSDirectly related structurePotential anticancer activity

This table illustrates the varying degrees of biological activity among compounds within this class, highlighting the unique position of this compound due to its specific functional groups.

Case Studies

A study conducted on N-azole substituted thiomorpholine derivatives demonstrated that certain modifications could enhance antioxidant and cytotoxic activities significantly. For example, methyl-substituted oxazolyl thiomorpholine dioxide exhibited radical scavenging activity greater than standard ascorbic acid . This suggests that structural modifications similar to those seen in this compound could lead to enhanced biological properties.

Properties

IUPAC Name

3-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2OS/c8-2-1-3-9-4-6-11(10)7-5-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQEZYEHBLSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646442
Record name 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-78-4
Record name 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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